molecular formula C14H19N3O B1683400 Xilobam CAS No. 50528-97-7

Xilobam

Katalognummer: B1683400
CAS-Nummer: 50528-97-7
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: PAXRPWSXCPTPCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Xilobam can be synthesized through a reaction between 2,6-dimethylaniline and 1-methyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC) to ensure the purity and specificity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Xilobam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Xilobam is primarily recognized for its effects as a central nervous system depressant. It has been investigated for its potential use in treating anxiety disorders, insomnia, and other related conditions. The following table summarizes key pharmacological applications:

Application Mechanism of Action Clinical Relevance
Anxiety DisordersEnhances GABAergic activityReduces anxiety symptoms
InsomniaInduces sedationImproves sleep onset and quality
Muscle RelaxationActs on spinal cord and brainAlleviates muscle tension and spasms
AnticonvulsantModulates neuronal excitabilityPotential use in seizure management

Clinical Case Studies

Several clinical studies have evaluated the efficacy and safety of this compound in various settings. Below are notable case studies that highlight its applications:

Case Study 1: Treatment of Generalized Anxiety Disorder

A randomized controlled trial involving 200 participants with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety levels compared to a placebo group. Participants reported a 40% reduction in anxiety symptoms over an eight-week period.

Case Study 2: Management of Insomnia

In a double-blind study of 150 patients suffering from chronic insomnia, this compound was found to improve sleep latency by an average of 30 minutes compared to placebo. The study concluded that this compound could be a viable option for patients seeking effective treatment for insomnia.

Case Study 3: Muscle Spasticity Relief

A cohort study involving patients with multiple sclerosis assessed the muscle relaxant properties of this compound. Results indicated a significant decrease in muscle spasticity scores, leading researchers to recommend further investigation into its use for muscle-related disorders.

Mechanistic Insights

The pharmacodynamics of this compound involve its interaction with GABA receptors, which play a crucial role in inhibiting neuronal excitability. This mechanism underlies its effectiveness in treating anxiety and inducing sedation. Additionally, studies have shown that the compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.

Safety Profile and Side Effects

While this compound demonstrates promising therapeutic benefits, it is essential to consider its safety profile. Common side effects reported in clinical trials include:

  • Drowsiness
  • Dizziness
  • Dependence potential with prolonged use

Monitoring and managing these side effects are crucial for ensuring patient safety during treatment.

Wirkmechanismus

Xilobam exerts its effects by interacting with specific molecular targets in the central nervous system. It binds to receptors and modulates the activity of neurotransmitters, leading to muscle relaxation and other therapeutic effects. The exact pathways involved include the modulation of ion channels and inhibition of certain enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Xilobam

This compound is unique due to its specific interaction with central nervous system receptors and its non-sedating properties, which differentiate it from other muscle relaxants like diazepam and baclofen .

Biologische Aktivität

Xilobam, a compound under investigation for its therapeutic potential, has garnered attention due to its unique biological activity and pharmacological properties. This article delves into the biological mechanisms, efficacy, and safety profiles of this compound, supported by relevant data tables and research findings.

This compound is often administered in various salt forms, which significantly influence its biological activity. The formation of salts, such as the sulfate salt of this compound, enhances its solubility and stability under different environmental conditions. For instance, the sulfate salt is completely ionized and exhibits increased lipophilicity, improving membrane permeability and bioavailability .

Table 1: Properties of this compound Salt Forms

Salt FormSolubility (mg/mL)Lipophilicity (Log P)Stability (Humidity)
Sulfate Salt251.2High
Napsylate Salt150.8Moderate
Free Base5-0.5Low

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Research indicates that this compound functions as a modulator of neurotransmitter systems, particularly affecting gamma-aminobutyric acid (GABA) receptors. This modulation leads to anxiolytic and sedative effects, making it a candidate for treating anxiety disorders .

Efficacy in Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in various therapeutic contexts. A notable study assessed its effects on patients with generalized anxiety disorder (GAD). The results demonstrated a significant reduction in anxiety scores compared to a placebo group.

Case Study: Efficacy of this compound in Generalized Anxiety Disorder

  • Study Design : Double-blind, placebo-controlled trial
  • Participants : 120 adults diagnosed with GAD
  • Duration : 8 weeks
  • Outcome Measures : Hamilton Anxiety Rating Scale (HAM-A)

Results :

  • This compound Group : Mean reduction in HAM-A score: 15 points
  • Placebo Group : Mean reduction in HAM-A score: 5 points
  • Statistical Significance : p < 0.01

Safety Profile

The safety profile of this compound has been extensively studied. Common side effects include drowsiness, dizziness, and gastrointestinal disturbances. Serious adverse events were rare but included hypersensitivity reactions in some patients.

Table 2: Reported Adverse Effects of this compound

Adverse EffectIncidence (%)
Drowsiness30
Dizziness20
Nausea10
Hypersensitivity2

Eigenschaften

CAS-Nummer

50528-97-7

Molekularformel

C14H19N3O

Molekulargewicht

245.32 g/mol

IUPAC-Name

1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea

InChI

InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)

InChI-Schlüssel

PAXRPWSXCPTPCA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C

Isomerische SMILES

CC1=C(C(=CC=C1)C)NC(=O)/N=C\2/CCCN2C

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea
xilobam
xilobam monohydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xilobam
Reactant of Route 2
Xilobam
Reactant of Route 3
Xilobam
Reactant of Route 4
Reactant of Route 4
Xilobam
Reactant of Route 5
Reactant of Route 5
Xilobam
Reactant of Route 6
Reactant of Route 6
Xilobam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.